

Application Notes and Protocols for the GC-MS Analysis of Triisononanoïn

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Compound of Interest

Compound Name: *Triisononanoïn*

Cat. No.: *B1632803*

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Introduction

Triisononanoïn is a triester of glycerin and isononanoic acid, a branched-chain fatty acid. It is commonly used in cosmetic formulations as an emollient, skin-conditioning agent, and solvent. [1] Accurate and robust analytical methods are essential for the quality control of raw materials and finished products, as well as for stability and degradation studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **Triisononanoïn**.

This document provides detailed application notes and experimental protocols for the analysis of **Triisononanoïn** using GC-MS.

Principle of Analysis

The analysis of high molecular weight triglycerides such as **Triisononanoïn** by GC-MS can be approached in two ways:

- **Direct (Intact) Analysis:** This method involves the analysis of the triglyceride molecule without chemical modification. It requires a high-temperature gas chromatographic setup to ensure the volatilization of the large molecule without degradation.

- Indirect Analysis via Derivatization: This more common approach involves the hydrolysis of the triglyceride into its constituent fatty acids, followed by esterification to form fatty acid methyl esters (FAMES). The resulting FAMES are more volatile and can be readily analyzed by conventional GC-MS.

This application note will focus on the direct analysis of intact **Triisononanoïn**, as it provides direct evidence of the compound's presence and purity.

Experimental Protocols

Sample Preparation from a Cosmetic Cream Matrix

This protocol describes the extraction of **Triisononanoïn** from a cream-based cosmetic product.

Materials:

- Cosmetic cream sample
- Hexane (HPLC grade)
- Methanol (HPLC grade)
- Deionized water
- Vortex mixer
- Centrifuge
- Syringe filters (0.45 µm, PTFE)
- GC vials

Procedure:

- Accurately weigh approximately 1 gram of the cosmetic cream into a 15 mL centrifuge tube.
- Add 5 mL of hexane to the tube.

- Vortex vigorously for 2 minutes to disperse the cream in the solvent.
- Add 2 mL of a methanol/water (1:1, v/v) solution to the tube to facilitate phase separation.
- Vortex for another minute.
- Centrifuge at 3000 rpm for 10 minutes to separate the layers.
- Carefully collect the upper hexane layer, which contains the extracted lipids including **Triisononanoïn**, using a Pasteur pipette.
- Filter the hexane extract through a 0.45 µm PTFE syringe filter into a clean GC vial.
- The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the direct analysis of intact **Triisononanoïn**. These are based on typical methods for high molecular weight esters and triglycerides and may require optimization for specific instruments.

| Parameter | Recommended Setting |
|---------------------------|--|
| Gas Chromatograph | |
| Column | Low-bleed, high-temperature capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 340°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature: 150°C, hold for 1 min Ramp 1: 15°C/min to 350°C Hold at 350°C for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 350°C |
| Mass Scan Range | m/z 40 - 600 |
| Solvent Delay | 5 minutes |

Data Presentation and Interpretation

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a certified reference standard of **Triisononanoïn**. The peak area of a characteristic ion is plotted against the concentration of the standard.

Table 1: Illustrative Calibration Data for **Triisononanoïn** Quantification

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|-----------------------|-----------------------------|
| 10 | 150,000 |
| 25 | 375,000 |
| 50 | 760,000 |
| 100 | 1,510,000 |
| 250 | 3,800,000 |
| 500 | 7,550,000 |

Table 2: Illustrative Quantitative Results for **Triisononanoïn** in Cosmetic Samples

| Sample ID | Peak Area | Concentration (µg/mL) | % (w/w) in Product |
|-----------|-----------|-----------------------|--------------------|
| Cream A | 1,250,000 | 82.8 | 4.14% |
| Cream B | 2,100,000 | 139.1 | 6.95% |
| Lotion C | 850,000 | 56.3 | 2.81% |

Mass Spectral Interpretation

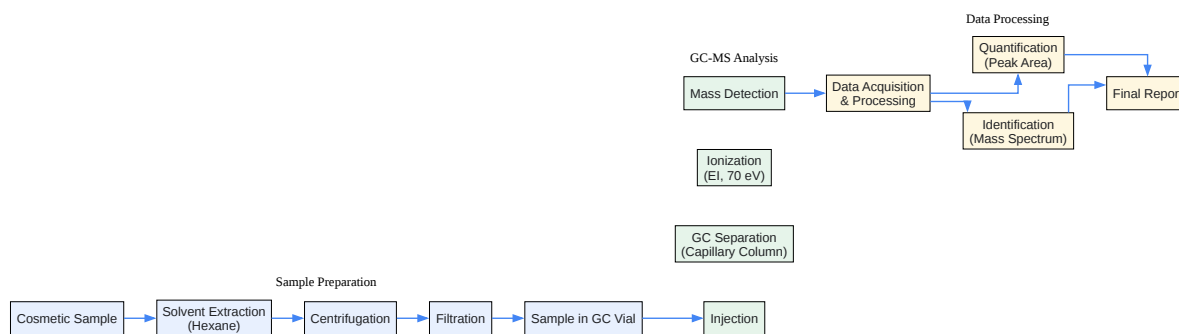
The mass spectrum of **Triisononanoïn** obtained by electron ionization will exhibit characteristic fragmentation patterns. Due to its high molecular weight (512.8 g/mol), the molecular ion peak (M+) at m/z 512 may be of low abundance or absent.[2]

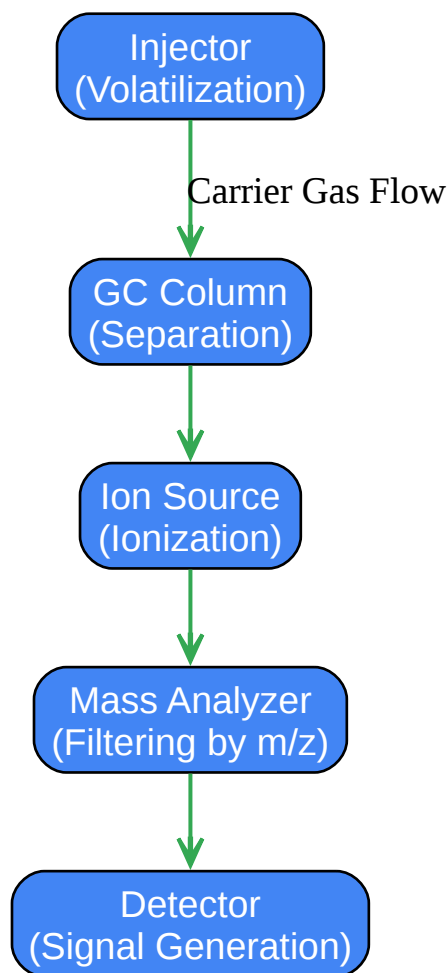
The fragmentation is dominated by the cleavage of the ester bonds. Key fragment ions are expected from the loss of one or more isononanoïl groups and subsequent rearrangements. The NIST Mass Spectrometry Data Center reports the most prominent peaks in the GC-MS spectrum of **Triisononanoïn** to be at m/z 57, 83, and 41.[2] These likely correspond to fragments of the branched isononanoïl side chains.

- m/z 57: Often corresponds to the tert-butyl cation (C₄H₉⁺), a stable fragment from the branched chain.

- m/z 83: Can be attributed to further fragmentation of the alkyl chain.
- m/z 41: Typically an allyl cation ($C_3H_5^+$).

Visualizations





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